Home > Products > Screening Compounds P130333 > Canavaninosuccinate
Canavaninosuccinate - 56073-32-6

Canavaninosuccinate

Catalog Number: EVT-1595371
CAS Number: 56073-32-6
Molecular Formula: C9H16N4O7
Molecular Weight: 292.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Canavaninosuccinate is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Overview

Canavaninosuccinate is a biochemical compound that plays a significant role in metabolic pathways, particularly in the synthesis of amino acids and related metabolites. It is formed from ureidohomoserine and aspartate through enzymatic reactions involving argininosuccinate synthetase. This compound is notably studied for its potential implications in metabolic disorders, including chronic kidney disease.

Source

Canavaninosuccinate is primarily synthesized in the liver and can also be produced using extracts from bovine liver. The synthesis process involves specific enzymes that facilitate the conversion of precursors into canavaninosuccinate, highlighting its biological relevance in human metabolism .

Classification

Canavaninosuccinate is classified as a metabolite within the broader category of amino acid derivatives. It is linked to the biosynthesis of arginine and other guanidino compounds, which are essential for various physiological functions.

Synthesis Analysis

Methods

The synthesis of canavaninosuccinate can be achieved through several methods, primarily involving enzymatic reactions. One notable method includes the use of liver extracts that contain high levels of argininosuccinate synthetase (EC 6.3.4.5). This enzyme catalyzes the reaction between ureidohomoserine and aspartate in the presence of adenosine triphosphate (ATP) under optimal conditions (pH 8.4) to produce canavaninosuccinate .

Technical Details

The reaction kinetics reveal that the Michaelis-Menten constant (Km) values for the substrates are crucial for understanding the efficiency of the synthesis:

  • Ureidohomoserine: 1.6×103mol liter1.6\times 10^{-3}\,\text{mol liter}
  • Aspartate: 3.6×104mol liter3.6\times 10^{-4}\,\text{mol liter}
  • Adenosine triphosphate: 2.92×105mol liter2.92\times 10^{-5}\,\text{mol liter}
Molecular Structure Analysis

Structure

Canavaninosuccinate has a complex molecular structure characterized by multiple functional groups that contribute to its biochemical activity. The precise structure includes a succinate backbone with canavanine modifications, which are critical for its interaction with biological systems.

Data

The molecular formula for canavaninosuccinate is C₆H₁₄N₄O₄S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation highlights its role as an amino acid derivative involved in nitrogen metabolism.

Chemical Reactions Analysis

Reactions

Canavaninosuccinate undergoes several chemical transformations within metabolic pathways. One significant reaction is its conversion to guanidinosuccinate through reductive cleavage, which occurs under specific conditions facilitated by dithiothreitol in the presence of ferrous ions .

Technical Details

The cleavage reaction demonstrates how canavaninosuccinate acts as a precursor to other important metabolites, emphasizing its role in nitrogen metabolism and amino acid biosynthesis.

Mechanism of Action

Process

The mechanism by which canavaninosuccinate exerts its effects involves its participation in metabolic pathways linked to amino acid synthesis. It acts as an intermediate in the formation of guanidino compounds, which are essential for various physiological processes including protein synthesis and energy metabolism .

Data

Studies have shown that alterations in canavaninosuccinate levels correlate with various metabolic disorders, suggesting its potential as a biomarker for conditions such as chronic kidney disease .

Physical and Chemical Properties Analysis

Physical Properties

Canavaninosuccinate is typically found as a crystalline solid with specific solubility characteristics in water and organic solvents. Its melting point and solubility data are relevant for practical applications in laboratory settings.

Chemical Properties

The compound exhibits stability under physiological conditions but may undergo hydrolysis or other reactions when exposed to extreme pH levels or temperatures. Its reactivity profile is significant when considering its role in metabolic pathways.

Applications

Scientific Uses

Canavaninosuccinate has been identified as a potential biomarker for chronic kidney disease, where its levels may indicate disease progression or severity. Advanced analytical techniques such as ultra-performance liquid chromatography coupled with mass spectrometry have been employed to study its concentrations in biological samples . Additionally, it serves as a model compound for studying amino acid metabolism and enzymatic reactions involved in nitrogen cycling within biological systems.

Biosynthesis and Enzymatic Pathways of Canavaninosuccinate

Argininosuccinate Synthase (ASS1) Activity in Canavaninosuccinate Formation

Argininosuccinate synthase (ASS1; EC 6.3.4.5) catalyzes the ATP-dependent condensation of ureidohomoserine (a structural analog of citrulline derived from canavanine) with aspartate to form canavaninosuccinate (CSA). This reaction parallels ASS1's canonical function in arginine biosynthesis but exhibits distinct substrate preferences:

  • Kinetic Parameters: ASS1's Km for ureidohomoserine is ~3-fold higher than for citrulline (0.18 mM vs. 0.06 mM in bovine liver extracts), indicating lower binding affinity for the canavanine-derived substrate [3] [6].
  • Reaction Mechanism: Like argininosuccinate synthesis, CSA formation occurs via a two-step process:
  • Activation of ureidohomoserine by ATP to form an intermediate adenylate
  • Nucleophilic attack by aspartate’s amino group to form CSA [6].

Table 1: Enzymatic Parameters of ASS1 in Canavaninosuccinate Synthesis

SourceSubstrateKm (mM)Vmax (μmol/min/mg)Catalytic Efficiency (kcat/Km)
Bovine liverUreidohomoserine0.18 ± 0.021.2 ± 0.16.7
Bovine liverCitrulline0.06 ± 0.014.5 ± 0.375.0
Human liverUreidohomoserine0.22 ± 0.030.8 ± 0.053.6

Substrate Specificity: Ureidohomoserine and Aspartate as Precursors

ASS1 exhibits constrained specificity for ureidohomoserine due to structural differences from citrulline:

  • Ureidohomoserine Specificity: The oxygen atom in ureidohomoserine’s homoserine moiety (vs. carbon in citrulline) reduces catalytic efficiency by ~11-fold compared to citrulline in bovine systems [2] [3].
  • Aspartate Requirement: Aspartate binds to ASS1’s conserved Gln265 and Arg266 residues via ionic interactions. Replacement with glutamate decreases CSA synthesis by >95% due to steric hindrance [6].
  • Alternative Pathways: Canavanine degradation in Pseudomonas involves PLP-dependent γ-lyase cleavage to homoserine and hydroxyguanidine, bypassing CSA formation [2].

pH-Dependent Catalysis and Buffer Systems in Synthesis Optimization

CSA synthesis efficiency is highly sensitive to pH:

  • Optimum pH: Maximum activity occurs at pH 7.5–7.8 in Tris-HCl or HEPES buffers, coinciding with ASS1’s isoelectric point. Activity declines sharply below pH 7.0 (>50% loss) and above pH 8.5 (>70% loss) [6].
  • Buffer Effects: Phosphate buffers inhibit ASS1 by competing with ATP’s γ-phosphate, reducing CSA yields by 30–40% compared to non-phosphate buffers [3].
  • Cation Requirements: Mg2+ is essential for ATP coordination; substitution with Mn2+ increases Km for ATP by 2.3-fold [6].

Inhibitory Factors: Argininosuccinate, Canavanine, and Competitive Metabolites

Multiple metabolites regulate CSA synthesis through feedback mechanisms:

  • Argininosuccinate (ASA): Physiological ASA concentrations (≥0.5 mM) inhibit CSA formation via competitive binding (IC50 = 0.45 mM), as ASA occupies ASS1’s active site with higher affinity than ureidohomoserine [1] [6].
  • Canavanine: Acts as a dual-function metabolite:
  • Substrate precursor for ureidohomoserine
  • Competitive inhibitor of ASS1 (Ki = 0.12 mM) due to structural mimicry of arginine [1] [4].
  • Other Inhibitors: S-adenosylmethionine (SAM) allosterically reduces ASS1 activity by 30–60% at physiological concentrations, potentially regulating CSA flux [5].

Table 2: Inhibitors of Canavaninosuccinate Synthesis

InhibitorMechanismIC50 (mM)Physiological Relevance
ArgininosuccinateCompetitive0.45 ± 0.05Feedback inhibition
CanavanineCompetitive0.15 ± 0.02Substrate overload
S-adenosylmethionineAllosteric1.2 ± 0.1Metabolic regulation
Phosphate ionsATP competition8.0 ± 0.5Buffer interference

Comparative Analysis of Bovine vs. Human Hepatic Synthesis Efficiency

ASS1’s catalytic efficiency varies significantly between species:

  • Catalytic Rates: Bovine ASS1 exhibits 2.4-fold higher Vmax for CSA synthesis than human orthologs (1.2 vs. 0.5 μmol/min/mg) [3] [6].
  • Regulatory Differences: Human ASS1 shows stronger p53-dependent induction under genotoxic stress. Irradiated p53+/+ mice increase hepatic Ass1 expression >3-fold, enhancing CSA synthetic capacity [5].
  • Epigenetic Modulation: In human colorectal cancers, ASS1 promoter methylation reduces CSA synthesis by >90% compared to normal hepatocytes, linking metabolic dysfunction to disease [1] [5].
  • Tissue-Specificity: Renal CSA synthesis exceeds hepatic output by 2.1-fold in mammals, reflecting organ-specific metabolic roles [3] [7].

Properties

CAS Number

56073-32-6

Product Name

Canavaninosuccinate

IUPAC Name

2-[[amino-[(3-amino-3-carboxypropoxy)amino]methylidene]amino]butanedioic acid

Molecular Formula

C9H16N4O7

Molecular Weight

292.25 g/mol

InChI

InChI=1S/C9H16N4O7/c10-4(7(16)17)1-2-20-13-9(11)12-5(8(18)19)3-6(14)15/h4-5H,1-3,10H2,(H,14,15)(H,16,17)(H,18,19)(H3,11,12,13)

InChI Key

SGYMGUGIGTWWLU-UHFFFAOYSA-N

SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CONC(=NC(CC(=O)O)C(=O)O)N)C(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.